molecular formula C23H20FN3O2S2 B2713874 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260946-99-3

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2713874
CAS No.: 1260946-99-3
M. Wt: 453.55
InChI Key: OREYIHXQJWEVHD-UHFFFAOYSA-N
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Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide (CAS 1260946-99-3) is a high-purity chemical compound offered for research purposes. With a molecular formula of C23H20FN3O2S2 and a molecular weight of 453.6 g/mol, this thieno[2,3-d]pyrimidine derivative is part of a class of heterocyclic compounds that have demonstrated significant potential in antimicrobial research . Thienopyrimidine-based compounds are recognized for their ability to act as inhibitors of key bacterial enzymes . Molecular docking studies on closely related analogs have shown high affinity for the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme in pathogens like Pseudomonas aeruginosa . Inhibiting TrmD disrupts bacterial tRNA modification, representing a novel mechanism of action for combating resistant strains . The structural core of this compound, which combines the thieno[2,3-d]pyrimidine system with a substituted acetamide chain, is frequently explored in the design of hybrid pharmacophore molecules aimed at developing new antibacterial agents with activity against both Gram-positive and Gram-negative bacteria . This product is intended for non-clinical, in-vitro research applications only. It is not for human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14(2)15-7-9-16(10-8-15)25-20(28)13-31-23-26-18-11-12-30-21(18)22(29)27(23)19-6-4-3-5-17(19)24/h3-12,14H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREYIHXQJWEVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide , also known by its chemical formula C23H20FN3O2S2C_{23}H_{20}FN_{3}O_{2}S_{2}, is a thieno[3,2-d]pyrimidine derivative. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A fluorophenyl group.
  • A sulfanyl linkage.
  • An acetamide moiety.

These structural elements contribute to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant biological activities. Key findings regarding the biological activity of this specific compound include:

  • Antimicrobial Activity :
    • The compound has demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies suggest that it may inhibit essential enzymes involved in microbial growth pathways, thereby exerting its antibacterial effects .
  • Anticancer Potential :
    • Similar thieno[3,2-d]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation .
  • Enzyme Inhibition :
    • The compound may act as a competitive inhibitor of specific enzymes crucial for metabolic processes in pathogens . For instance, docking studies have indicated strong binding affinities to key targets involved in bacterial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of thieno[3,2-d]pyrimidine derivatives:

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial properties of various thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with similar structures to the target compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus . The study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .

Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of thieno[3,2-d]pyrimidines were tested against several cancer cell lines, including breast and lung cancer cells. The results showed that these compounds could induce apoptosis at concentrations ranging from 10 to 50 µM .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity
N-(4-chlorophenethyl)-2-{[4-oxo-3-(phenylethyl)-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideC24H22ClN3O2S2Contains a chlorophenethyl groupModerate
N-(2-chloro-4-fluorophenyl)-2-{(3-methyl-thieno[3,2-d]pyrimidin)}acetamideC22H17ClFN3O2SFeatures a chloro substituentHigh
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidinesC12H10N4SIncorporates a benzimidazole ringLow

This table illustrates that while many derivatives possess antimicrobial properties, the specific combination of functional groups in This compound may enhance its efficacy compared to others.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Thieno[3,2-d]pyrimidine derivatives have been studied for their anticancer properties. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has shown promise in targeting specific pathways involved in tumor growth and metastasis .
  • Inhibition of Nucleoside Transporters
    • The compound's structural similarity to known nucleoside transporter inhibitors suggests its potential as a modulator of equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in the uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism. Inhibiting these transporters can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
  • Antimicrobial Properties
    • Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or adjuvants to existing therapies .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer EffectsTo evaluate the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on cancer cell linesThe compound demonstrated significant inhibition of cell growth in breast and lung cancer cells, with IC50 values indicating potent activity .
Nucleoside Transporter InhibitionTo assess the selectivity and potency of the compound against ENT1 and ENT2Results showed that the compound selectively inhibited ENT2, enhancing the uptake of certain chemotherapeutics .
Antimicrobial Activity AssessmentTo investigate the antibacterial properties of thieno[3,2-d]pyrimidine derivativesThe compound exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural variations and hypothesized pharmacological implications:

Compound Key Substituents Molecular Weight (g/mol) Hypothesized Properties Evidence Source
Target Compound : 2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide 2-Fluorophenyl, 4-isopropylphenyl ~467.5 Moderate lipophilicity; potential kinase inhibition due to thienopyrimidinone core
Analog 1 : 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-Difluorophenyl, 2,5-dimethoxyphenyl ~500.3 Higher lipophilicity due to additional fluorine; methoxy groups may reduce metabolic stability
Analog 2 : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl, 2-(trifluoromethyl)phenyl ~516.9 Enhanced electron-withdrawing effects (Cl, CF₃); possible improved target affinity
Analog 3 : N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Phenylhydrazone and diazenyl groups ~405.4 Distinct mechanism (azo-based); potential for antioxidant or anti-inflammatory activity
Analog 4 : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Fluorophenyl, imidazothiazole-pyridine hybrid ~474.5 Dual heterocyclic core; possible antiviral or antiproliferative activity

Key Observations:

Electron-Withdrawing Groups :

  • The target compound’s 2-fluorophenyl group balances lipophilicity and metabolic stability compared to Analog 1’s 3,5-difluorophenyl (higher lipophilicity) and Analog 2’s 4-chlorophenyl (stronger electron withdrawal) .
  • The trifluoromethyl group in Analog 2 may enhance binding to hydrophobic enzyme pockets but risks toxicity .

Acetamide Side Chain :

  • The 4-isopropylphenyl group in the target compound likely improves solubility over Analog 1’s dimethoxyphenyl (prone to demethylation) and Analog 2’s trifluoromethylphenyl (highly hydrophobic) .

Biological Activity: Thieno[3,2-d]pyrimidinones (target and Analogs 1–2) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their structural mimicry of ATP . Analog 3’s azo-hydrazone structure diverges mechanistically, suggesting applications in oxidative stress modulation .

Metabolic Stability :

  • Methoxy groups (Analog 1) are metabolically labile, whereas fluorine substituents (target, Analog 4) resist CYP450-mediated oxidation, enhancing half-life .

Research Findings and Data Gaps

  • Anticancer Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () show anti-exudative activity comparable to diclofenac, suggesting the target compound may share anti-inflammatory properties .
  • Structural Refinement: SHELX-based crystallography () confirms the stability of thienopyrimidinone cores but lacks data on the target compound’s conformational dynamics .
  • Toxicity Concerns : The trifluoromethyl group in Analog 2 is associated with hepatotoxicity in some studies, necessitating caution in structural optimization .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via nucleophilic substitution or coupling reactions under controlled conditions. For example, similar thienopyrimidinone derivatives are synthesized by reacting fluorinated intermediates with acetamide precursors in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours, followed by purification via column chromatography (CH₂Cl₂/MeOH) . Key steps include optimizing stoichiometry and reaction time to improve yields (e.g., ~31% yield reported for analogous compounds) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses instruments like Bruker APEX2 detectors, with structure solution via SHELXS-97 and refinement via SHELXL-2016. Hydrogen bonding networks and torsion angles are analyzed to confirm molecular geometry . For example, dihedral angles between aromatic rings in related acetamide derivatives range from 65–85°, critical for validating structural integrity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions?

Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., N–H···O chains). For related compounds, infinite chains along the [100] axis stabilize the lattice, while weak C–H···O/F interactions contribute to packing density. Tools like PLATON and SHELXL refine these parameters, ensuring accurate modeling of supramolecular architectures .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies may arise from substituent effects on solubility or target binding. Systematic structure-activity relationship (SAR) studies should:

  • Vary substituents on the thienopyrimidinone core (e.g., fluorophenyl vs. chlorophenyl groups).
  • Use quantitative structure-property relationship (QSPR) models to correlate logP with cellular permeability.
  • Validate bioassay results with crystallographic data to rule out polymorphic interference .

Q. How can synthetic yield be optimized for low-yield reactions?

Apply design of experiments (DoE) to screen variables:

  • Catalysts : Transition metals (e.g., Pd/C) for cross-coupling steps.
  • Solvents : Test DMF or DMSO for improved solubility.
  • Temperature : Microwave-assisted synthesis may reduce reaction time. Statistical tools like response surface methodology (RSM) identify optimal conditions, addressing challenges like the 31% yield reported for analogous reactions .

Q. What computational methods predict binding affinity for target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with kinases or enzymes. Focus on:

  • Sulfanyl-acetamide moiety : Potential hydrogen bonding with catalytic residues.
  • Fluorophenyl group : Hydrophobic pocket compatibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .
  • SAR Studies : Use high-performance liquid chromatography (HPLC) to confirm purity (>95%) before bioassays .
  • Data Analysis : Employ Bayesian statistics to quantify uncertainty in conflicting bioactivity datasets .

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